4-Chloropiperidine-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropiperidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIQNYDYSMNJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 4 Chloropiperidine 1 Carbonyl Chloride
Strategies for Carbonyl Chloride Formation
The introduction of a carbonyl chloride group onto the nitrogen atom of 4-chloropiperidine (B1584346) is a crucial step in the synthesis of the target molecule. This transformation, a type of N-derivatization, is most commonly achieved through the use of phosgene (B1210022) or its safer, solid or liquid equivalents.
Phosgenation and Analogous Reagent Utilization in N-Derivatization
Phosgenation is a widely employed industrial and laboratory method for the synthesis of carbamoyl (B1232498) chlorides from secondary amines. The high reactivity of phosgene and its analogues makes them effective reagents for this purpose.
Phosgene (COCl₂) is a highly reactive and toxic gas that serves as a fundamental reagent for the synthesis of carbamoyl chlorides. army.mil The reaction with a secondary amine, such as 4-chloropiperidine, proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride and hydrogen chloride as a byproduct. wikipedia.org
The general reaction can be represented as: R₂NH + COCl₂ → R₂NCOCl + HCl
To neutralize the generated hydrogen chloride, a base like pyridine (B92270) is often employed, which can prevent the formation of the amine hydrochloride salt and drive the reaction to completion. nih.gov The reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride. google.com While effective, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment for its handling. youtube.com
Due to the hazardous nature of phosgene gas, safer alternatives in the form of diphosgene and triphosgene (B27547) are commonly used in laboratory and industrial settings. google.com
Diphosgene (trichloromethyl chloroformate) is a liquid that is easier to handle than gaseous phosgene. google.com It can be considered a source of two equivalents of phosgene. In reactions with amines, diphosgene is believed to first decompose into two molecules of phosgene, which then react with the amine to form the carbamoyl chloride. google.com
Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that is significantly safer to handle and store than phosgene. google.com It is often the preferred reagent for phosgenation reactions in a laboratory setting. In the presence of a tertiary amine or upon heating, triphosgene decomposes to generate three equivalents of phosgene in situ. This in situ generation allows for the desired reaction to occur without the need to handle large quantities of the hazardous gas directly. The reaction of a secondary amine with triphosgene, typically in an inert solvent like methylene chloride, provides the corresponding carbamoyl chloride in high yield. google.com A patent describing the synthesis of a similar compound, [1,4']bipiperidinyl-1'-carbonyl chloride, details the use of triphosgene in methylene chloride. google.com
| Reagent | Chemical Formula | Physical State | Key Advantages |
| Phosgene | COCl₂ | Gas | High reactivity |
| Diphosgene | ClCO₂CCl₃ | Liquid | Easier to handle than phosgene |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle and store |
Alternative Acyl Chlorination Approaches
While phosgene and its equivalents are the most direct reagents for the formation of carbamoyl chlorides, other acylating agents can be considered, although they may involve multi-step processes or different reactivity profiles.
One potential alternative is the use of oxalyl chloride . Oxalyl chloride is primarily used to convert carboxylic acids to acyl chlorides, but its high reactivity could potentially be adapted for the N-acylation of amines. wikipedia.org The reaction of an amine with oxalyl chloride would likely proceed to form an oxamoyl chloride, which might require further transformation to yield the desired carbamoyl chloride. The byproducts of oxalyl chloride reactions, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which can simplify purification. youtube.com
Another potential reagent is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride is a versatile reagent used for the conversion of carboxylic acids to acyl chlorides and for the derivatization of amines. dtic.mil Its reaction with a secondary amine could lead to the formation of an N-triazinyl intermediate, which would then need to be converted to the final carbamoyl chloride. The stepwise substitution of the chlorine atoms on the triazine ring allows for controlled reactions. nih.gov
Precursor Synthesis of the 4-Chloropiperidine Moiety
The 4-chloropiperidine scaffold is a necessary precursor for the synthesis of the final product. A common and direct method for its preparation is the halogenation of a corresponding 4-hydroxypiperidine (B117109) derivative.
Halogenation of 4-Hydroxypiperidine Derivatives
The conversion of a hydroxyl group to a chlorine atom is a fundamental transformation in organic synthesis. For the synthesis of 4-chloropiperidine, this typically involves the reaction of a suitably N-protected 4-hydroxypiperidine with a chlorinating agent. The nitrogen atom of the piperidine (B6355638) ring is usually protected (e.g., as a carbamate) to prevent side reactions with the chlorinating agent.
Common reagents for this transformation include thionyl chloride and phosphorus pentachloride.
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides. wikipedia.org The reaction mechanism typically proceeds through an SNi (internal nucleophilic substitution) pathway, leading to retention of stereochemistry, although conditions can be modified to favor an SN2 pathway with inversion of configuration. libretexts.org The reaction of an N-protected 4-hydroxypiperidine with thionyl chloride would yield the N-protected 4-chloropiperidine, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org The use of a base, such as pyridine, can be employed to neutralize the generated HCl.
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another effective reagent for the chlorination of alcohols. wikipedia.org The reaction of an alcohol with PCl₅ yields the corresponding alkyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. wikipedia.org Similar to the reaction with thionyl chloride, the piperidine nitrogen would need to be protected to avoid unwanted side reactions.
| Reagent | Chemical Formula | Typical Byproducts | Mechanistic Pathway |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | SNi or SN2 |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | SN2-like |
Following the halogenation step, the N-protecting group can be removed to yield 4-chloropiperidine, which can then be used in the subsequent N-derivatization step to form 4-Chloropiperidine-1-carbonyl chloride.
Aza-Prins Type Cyclizations for Stereoselective 4-Chloropiperidine Formation
The aza-Prins cyclization is a powerful and stereoselective method for constructing piperidine rings. rasayanjournal.co.in This reaction involves the condensation of a homoallylic amine with an aldehyde, typically in the presence of a Lewis acid. The outcome of the reaction can be tailored to produce various substituted piperidines, with 4-halo piperidines being common products when a halide source is present. rasayanjournal.co.in These 4-halopiperidine derivatives are valuable intermediates due to the labile nature of the halo substituent, which allows for further functionalization. rasayanjournal.co.in
The mechanism of the aza-Prins cyclization is initiated by the activation of an aldehyde by a Lewis acid, which then reacts with a homoallylic amine to form an iminium ion intermediate. This is followed by an intramolecular 6-endo-trig cyclization, where the alkene attacks the iminium ion. rasayanjournal.co.in This key step forms the six-membered piperidine ring and generates a carbocation at the 4-position.
The final step is the quenching or "trapping" of this piperidyl cation by a nucleophile. The identity of the substituent at the C-4 position is determined by the nucleophile available in the reaction medium. rasayanjournal.co.in When a Lewis acid that contains a halide, such as Niobium (V) chloride (NbCl₅), is used, the chloride ion is readily available to trap the carbocation, leading directly to the formation of a 4-chloropiperidine derivative. rasayanjournal.co.in The reaction generally exhibits a high degree of stereoselectivity, often yielding products with a trans-relationship between the substituents at the C-2 and C-6 positions of the piperidine ring.
The choice of the Lewis acid catalyst is critical to the success and outcome of the aza-Prins cyclization. A variety of Lewis acids have been employed to promote this transformation, each with its own level of efficiency and substrate compatibility. Niobium (V) chloride (NbCl₅) has been identified as a particularly effective Lewis acid for mediating the synthesis of 4-chloropiperidine derivatives from epoxides and homoallylic amines. rasayanjournal.co.in Its benefits include ease of handling, high stability, and the ability to be used in low catalytic loadings. rasayanjournal.co.in
The proposed mechanism with NbCl₅ involves the Lewis acid-mediated opening of an epoxide ring, followed by a nucleophilic attack from the amine and subsequent rearrangement and cyclization to form the piperidinyl carbonium ion. The chloride ion from NbCl₅ then acts as the nucleophile to afford the final 4-chloropiperidine product. rasayanjournal.co.in Other Lewis acids such as Aluminum chloride (AlCl₃), Indium(III) chloride (InCl₃), and Iron(III) chloride (FeCl₃) are also commonly used to catalyze aza-Prins reactions.
The following table summarizes various catalytic systems used in aza-Prins and related cyclizations for forming substituted piperidines.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Source |
| NbCl₅ | Styrene oxide | N-tosylhomoallylamine | trans-4-chloro-2-phenyl-1-tosylpiperidine | 88 | rasayanjournal.co.in |
| NbCl₅ | 4-Methoxystyrene oxide | N-Boc-homoallylamine | trans-tert-butyl 4-chloro-2-(4-methoxybenzyl)piperidine-1-carboxylate | 80 | rasayanjournal.co.in |
| NbCl₅ | Styrene oxide | N-Ms-homoallylamine | trans-4-chloro-1-(methylsulfonyl)-2-phenylpiperidine | 93 | rasayanjournal.co.in |
Metal-Free N-Heterocyclization Routes to 4-Chloropiperidines
Developing synthetic routes that avoid the use of metal catalysts is a significant goal in modern organic chemistry, as it can simplify purification and reduce environmental impact. For the synthesis of chloropiperidines, metal-free N-heterocyclization strategies have emerged as a viable alternative.
One such method is the iodide-catalyzed cyclization of unsaturated N-chloroamines. In this approach, a catalyst such as tetrabutylammonium (B224687) iodide (TBAI), which is a metal-free salt, is used to initiate the cyclization of an N-pentenyl-N-chloroamine precursor. researchgate.netunipd.it This reaction proceeds under neutral conditions to form the piperidine ring. The process is believed to occur through the formation of an N-iodoamine intermediate, which then acts as a source for an iodonium (B1229267) ion to trigger the cyclization. researchgate.net Another proposed pathway involves a radical mechanism. rsc.org
This methodology has been effectively applied to the synthesis of various 3-chloropiperidine (B1606579) derivatives. d-nb.inforesearchgate.netnih.gov For example, N-chloro-N-(2,2-dimethylpent-4-en-1-yl)amines undergo iodide-catalyzed cyclization to yield the corresponding 3-chloropiperidines. d-nb.info While this specific protocol typically yields the 3-chloro isomer through a rearrangement of an initial 2-(chloromethyl)pyrrolidine (B1610598) product via an aziridinium (B1262131) ion, it represents a significant metal-free strategy for accessing the core chloropiperidine scaffold. researchgate.net
Other Cyclization and Ring-Forming Strategies for Piperidine Scaffolds
Beyond the specific methods for generating 4-chloropiperidines, a broad range of cyclization and ring-forming strategies exist for the synthesis of the fundamental piperidine scaffold. These methods are crucial for creating diverse piperidine-containing molecules.
Key strategies include:
Reductive Amination: This is a widely used method that involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. The initial condensation forms a cyclic iminium ion, which is then reduced in situ to afford the piperidine ring.
Intramolecular Substitution: These reactions involve a nitrogen nucleophile displacing a leaving group at the end of an alkyl chain to form the C-N bond that closes the ring.
Radical-Mediated Cyclization: Intramolecular cyclization can also be initiated by radicals. For instance, aminyl radicals can be generated and cyclized onto an appropriately positioned alkene to form the piperidine structure.
Ring-Closing Metathesis (RCM): This powerful, metal-catalyzed reaction uses a diene precursor containing a nitrogen atom in the tether and closes the ring by forming a new double bond, which can then be reduced to the saturated piperidine.
Oxidative Ring Opening/Ring Closing Protocols: Some strategies involve taking a pre-existing carbocyclic ring, such as a cyclopentene, oxidatively cleaving it to form a linear dicarbonyl intermediate, and then closing it with an amine via a double reductive amination to form an expanded piperidine ring.
These diverse strategies provide chemists with a versatile toolkit for accessing the piperidine core, which can then be further functionalized to introduce substituents like the 4-chloro group.
Chemical Reactivity and Transformation Pathways of 4 Chloropiperidine 1 Carbonyl Chloride
Substitution and Elimination Reactions at the 4-Chloro Position of the Piperidine (B6355638) Ring
The chlorine atom at the C4 position of the piperidine ring is a secondary alkyl halide. This site is susceptible to nucleophilic substitution (Sₙ2 or Sₙ1) and elimination (E1 or E2) reactions. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The electron-withdrawing nature of the N-carbonyl group can affect the reactivity of the C4 position, potentially influencing the stability of carbocationic intermediates or the acidity of adjacent protons.
The displacement of the C4 chloride by a carbon-based nucleophile is a valuable method for constructing more complex molecular frameworks by forming a new carbon-carbon bond. A variety of carbon nucleophiles can be employed for this purpose. For instance, studies on analogous compounds like 4-chloro-N-methylpiperidine have shown that the chlorine atom can be displaced or used to form organometallic intermediates. prepchem.com This reactivity can be extrapolated to 4-chloropiperidine-1-carbonyl chloride. Potential carbon nucleophiles include cyanide ions, enolates, and organometallic reagents under specific conditions. researchgate.netyoutube.com
Table 3: Potential Nucleophilic Substitution at the C4-Position with Carbon Nucleophiles
| Carbon Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Sodium Cyanide (NaCN) | 4-Cyanopiperidine-1-carbonyl chloride | Sₙ2 Substitution |
| Lithium Acetylide | 4-Ethynylpiperidine-1-carbonyl chloride | Sₙ2 Substitution |
| Diethyl Malonate (with base) | Diethyl 2-(1-(chlorocarbonyl)piperidin-4-yl)malonate | Sₙ2 Substitution |
This table illustrates potential synthetic transformations based on the established reactivity of secondary alkyl halides.
Amination and Heteroatom Substitution at the C-4 Position
The C-4 position of the 4-chloropiperidine (B1584346) ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups, including amines and other heteroatoms. This reactivity is analogous to that of other secondary alkyl halides and is a key feature in the synthetic utility of this compound. The substitution at the C-4 position typically proceeds via an S(_N)2 mechanism, which involves the backside attack of a nucleophile on the carbon atom bearing the chlorine atom.
The introduction of an amino group at the C-4 position can be achieved by reacting this compound with a suitable amine. Both primary and secondary amines can serve as effective nucleophiles in this transformation, leading to the formation of 4-aminopiperidine (B84694) derivatives. researchgate.netnih.gov The reaction of 4-chloropyridine (B1293800) with various amines to form substituted 4-aminopyridines demonstrates the feasibility of this type of substitution on a similar heterocyclic scaffold. researchgate.net The choice of solvent and reaction conditions, such as temperature and the presence of a base to neutralize the liberated hydrochloric acid, are critical for optimizing the yield and minimizing side reactions.
Beyond amination, the C-4 chloro group can be displaced by other heteroatom nucleophiles. For instance, reaction with alkoxides or phenoxides can yield the corresponding 4-alkoxy- or 4-aryloxypiperidine derivatives. Similarly, sulfur-based nucleophiles, such as thiols, can be employed to introduce thioether linkages at this position. The labile nature of the halo substituent makes 4-halopiperidine derivatives, in general, valuable intermediates for creating diverse functionalities. rasayanjournal.co.in
A summary of potential nucleophilic substitution reactions at the C-4 position is presented in the table below.
| Nucleophile (Nu-H) | Product | Product Class |
| Primary Amine (R-NH₂) | 4-(Alkylamino)piperidine-1-carbonyl chloride | Secondary Amine |
| Secondary Amine (R₂NH) | 4-(Dialkylamino)piperidine-1-carbonyl chloride | Tertiary Amine |
| Alcohol (R-OH) | 4-Alkoxypiperidine-1-carbonyl chloride | Ether |
| Thiol (R-SH) | 4-(Alkylthio)piperidine-1-carbonyl chloride | Thioether |
Elimination Processes Leading to Unsaturated Piperidine Derivatives
In the presence of a suitable base, this compound can undergo an elimination reaction to form an unsaturated piperidine derivative, specifically 1,2,3,6-tetrahydropyridine-1-carbonyl chloride. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a carbon adjacent to the C-4 position and the chlorine atom. wikipedia.org
The mechanism of this elimination can proceed through either an E1 or E2 pathway, largely dependent on the strength of the base, the solvent, and the steric environment of the substrate. youtube.com
E2 Mechanism: A strong, non-nucleophilic base will favor the E2 pathway, which is a concerted, one-step process. The base abstracts a proton from the C-3 or C-5 position, simultaneously with the departure of the chloride ion and the formation of a double bond between C-3 and C-4 or C-4 and C-5. The use of a bulky base, such as potassium tert-butoxide, can favor the formation of the Hofmann product (the less substituted alkene), although in this symmetrical system, only one alkene product is possible. youtube.com
E1 Mechanism: In the presence of a weak base and a polar protic solvent, the reaction may proceed through an E1 mechanism. This two-step process involves the initial slow departure of the chloride ion to form a carbocation intermediate at the C-4 position. A weak base then abstracts a proton from an adjacent carbon to form the double bond.
The formation of the unsaturated piperidine derivative opens up further synthetic possibilities, as the double bond can participate in a variety of addition reactions. The dehydrohalogenation of N-chloropiperidine to yield a cyclic imine is a related transformation that highlights the propensity of the piperidine ring to undergo elimination reactions. wikipedia.org
Chemoselectivity and Orthogonal Functional Group Manipulations
A key aspect of the chemical reactivity of this compound is the presence of two distinct electrophilic sites: the acyl chloride at the N-1 position and the alkyl chloride at the C-4 position. This dual functionality allows for chemoselective reactions and the potential for orthogonal functional group manipulations, where one site can be reacted selectively in the presence of the other.
The acyl chloride is significantly more reactive towards nucleophiles than the alkyl chloride. quora.comchemistryguru.com.sg This difference in reactivity is due to the electronic nature of the carbonyl group. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org Consequently, it reacts rapidly with a wide range of nucleophiles, including water, alcohols, and amines, typically via a nucleophilic addition-elimination mechanism. libretexts.orgwikipedia.org
In contrast, the C-4 carbon, being a secondary alkyl halide, is less electrophilic and reacts with nucleophiles at a slower rate. This substantial difference in reactivity allows for the selective transformation of the acyl chloride group while leaving the C-4 chloro group intact. For example, reaction with an alcohol under mild conditions would preferentially lead to the formation of a carbamate (B1207046) at the N-1 position, with the C-4 chloro group remaining for subsequent functionalization.
This chemoselectivity is the basis for orthogonal protection strategies. The acyl chloride can be converted into a less reactive functional group, such as an amide or a carbamate, effectively "protecting" the nitrogen atom. Subsequently, the C-4 chloro group can be subjected to nucleophilic substitution or elimination reactions. The concept of using orthogonal protecting groups, which are removed under different conditions, is well-established in complex syntheses like peptide synthesis and can be applied here. biosynth.comsigmaaldrich.com For instance, the N-carbonyl group could be transformed into a moiety that is stable to the conditions required for substitution at C-4, and then potentially be modified or removed later in the synthetic sequence.
The differential reactivity of the two chloro-functionalized positions is summarized below:
| Position | Functional Group | Relative Reactivity | Typical Reactions |
| N-1 | Acyl Chloride | High | Acylation of amines, alcohols, etc. |
| C-4 | Alkyl Chloride | Low | Nucleophilic substitution, elimination |
Stability and Handling Considerations in Synthetic Operations
This compound is a reactive compound, and its stability and handling require careful consideration in synthetic operations. The high reactivity of the acyl chloride functional group is the primary determinant of its stability profile.
Hydrolytic Stability: Acyl chlorides are highly susceptible to hydrolysis. wikipedia.org In the presence of water or even atmospheric moisture, this compound will readily hydrolyze to the corresponding carbamic acid, which is unstable and may decompose further. This necessitates that the compound be stored under anhydrous conditions, typically in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). All reactions involving this compound should be carried out using dry solvents and glassware to prevent unwanted hydrolysis.
Handling Precautions: Due to its reactivity, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Operations should be performed in a well-ventilated fume hood. As with many acyl chlorides, its hydrolysis can produce hydrochloric acid, which is corrosive and an irritant.
A summary of key stability and handling considerations is provided in the table below:
| Consideration | Details |
| Moisture Sensitivity | Highly sensitive; readily hydrolyzes. Must be handled under anhydrous conditions. |
| Storage | Store in a tightly sealed container under an inert atmosphere at low temperatures. |
| Thermal Stability | Avoid exposure to high temperatures to prevent decomposition and side reactions. |
| Handling | Use appropriate personal protective equipment and work in a well-ventilated fume hood. |
Strategic Applications of 4 Chloropiperidine 1 Carbonyl Chloride in Complex Molecule Synthesis
Construction of Advanced Piperidine (B6355638) Derivatives
The presence of both a carbonyl chloride and a chloro group on the piperidine ring allows for a diverse range of chemical transformations, making 4-chloropiperidine-1-carbonyl chloride a powerful tool for constructing advanced piperidine derivatives with tailored structural complexity.
Synthesis of Substituted Monocyclic Piperidine Systems
The primary application of this compound in the synthesis of monocyclic piperidine systems lies in the selective reaction of its acyl chloride moiety with a wide range of nucleophiles. This reaction, a nucleophilic acyl substitution, is typically fast and efficient, allowing for the introduction of a variety of substituents at the 1-position of the piperidine ring.
Common nucleophiles employed in this transformation include amines and alcohols, leading to the formation of ureas and carbamates, respectively. For instance, the reaction of this compound with primary or secondary amines affords the corresponding 4-chloro-1-piperidinecarboxamides (ureas). Similarly, reaction with alcohols in the presence of a base yields 4-chloropiperidine-1-carboxylates (carbamates).
The 4-chloro substituent, being less reactive than the acyl chloride, can subsequently be displaced by other nucleophiles in a separate synthetic step. This sequential reactivity allows for the introduction of a second point of diversity in the molecule. For example, the chlorine atom can be substituted by amines, thiols, or other carbon nucleophiles to introduce a wide array of functionalities at the 4-position of the piperidine ring. This two-step approach provides a highly modular and flexible strategy for the synthesis of a library of 1,4-disubstituted piperidine derivatives.
| Nucleophile (at N1) | Resulting Functional Group | Subsequent Nucleophile (at C4) | Final Product Class |
| Primary/Secondary Amine | Urea (B33335) | Amine | 1-(Aminocarbonyl)-4-aminopiperidine |
| Alcohol | Carbamate (B1207046) | Thiol | 4-(Thio)-1-(alkoxycarbonyl)piperidine |
| Primary/Secondary Amine | Urea | Carbon Nucleophile | 1-(Aminocarbonyl)-4-alkyl/arylpiperidine |
Access to Spirocyclic and Fused Piperidine Systems
The bifunctional nature of this compound can be strategically exploited to construct more complex polycyclic systems, including spirocyclic and fused piperidines. These structural motifs are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved pharmacological properties.
One approach to spirocyclic piperidines involves the generation of an N-acyliminium ion intermediate from a derivative of this compound. These electrophilic intermediates can then undergo intramolecular cyclization with a tethered nucleophile, such as an aromatic ring or an alkene, to form the spirocyclic system. clockss.org
For the synthesis of fused piperidine systems, an intramolecular Friedel-Crafts reaction can be a powerful tool. In this strategy, the piperidine nitrogen is first acylated with a suitable aromatic or heteroaromatic moiety. Subsequent intramolecular cyclization, often promoted by a Lewis acid, between the aromatic ring and a reactive intermediate generated at the 4-position of the piperidine can lead to the formation of a fused bicyclic or polycyclic system.
Derivatization for Tailored Structural Complexity
The differential reactivity of the two chloro-substituents in this compound allows for a high degree of control in the derivatization process, enabling the synthesis of molecules with tailored structural complexity. The acyl chloride can be selectively reacted with a nucleophile, leaving the 4-chloro group intact for subsequent transformations.
This stepwise approach allows for the introduction of a wide variety of functional groups at both the 1- and 4-positions of the piperidine ring. For example, after the initial acylation of an amine or alcohol, the resulting 4-chloropiperidine (B1584346) derivative can be subjected to a range of reactions at the 4-position, including:
Nucleophilic substitution: Displacement of the chloride with various nucleophiles such as azides, cyanides, or thiolates.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, introducing aryl, heteroaryl, or amino substituents.
This ability to sequentially and selectively modify both positions of the piperidine ring provides a powerful strategy for the synthesis of libraries of complex molecules with diverse and well-defined structures, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
As a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The piperidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial intermediate in the synthesis of several important pharmaceutical agents.
Precursors to Antihistamines and Related Pharmaceutical Agents
While direct synthesis of antihistamines from this compound is not widely documented, its derivatives are key precursors. For instance, 4-chloro-1-methylpiperidine, which can be conceptually derived from 4-chloropiperidine, is an important intermediate in the synthesis of some antihistamines. nbinno.com The general strategy involves the substitution of the 4-chloro group with a larger, often aromatic, moiety characteristic of many antihistamines. The carbonyl chloride group of the title compound can be used to install other functionalities required for biological activity.
The synthesis of various second-generation H1 receptor antagonists, which are known for their non-sedating properties, often involves complex piperidine-containing backbones. nih.gov The strategic use of building blocks like this compound allows for the efficient assembly of these intricate molecular architectures.
Intermediates in the Synthesis of Camptothecin Analogs (e.g., Irinotecan precursor)
One of the most significant applications of a derivative of this compound is in the synthesis of the anticancer drug Irinotecan, a semi-synthetic analog of camptothecin. nih.gov A key intermediate in the synthesis of Irinotecan is [1,4'-bipiperidine]-1'-carbonyl chloride. google.com
This key intermediate is synthesized from 4-piperidinopiperidine (B42443), which can be prepared through the reaction of piperidine with a 4-chloropiperidine derivative. The subsequent reaction of 4-piperidinopiperidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), yields [1,4'-bipiperidine]-1'-carbonyl chloride. google.com This carbonyl chloride is then reacted with 7-ethyl-10-hydroxycamptothecin (B187591) to form the carbamate linkage found in Irinotecan. googleapis.com
| Precursor | Intermediate | Final Product (Example) | Therapeutic Area |
| 4-Piperidinopiperidine | [1,4'-Bipiperidine]-1'-carbonyl chloride | Irinotecan | Oncology |
Contribution to the Synthesis of Other Bioactive Heterocyclic Systems (e.g., mTOR inhibitors)
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a significant target in cancer therapy. Many small-molecule mTOR inhibitors feature nitrogen-containing heterocyclic cores, often incorporating piperidine or morpholine (B109124) rings. These structures are known to interact with the kinase hinge region, a critical component of the ATP-binding pocket.
While direct evidence of this compound in the synthesis of mTOR inhibitors is not prominent in the literature, its potential utility can be inferred from the known reactivity of similar compounds. The carbonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form urea derivatives, or with alcohols to form carbamates. This reactivity could be strategically employed to link the 4-chloropiperidine moiety to a core heterocyclic scaffold of a potential mTOR inhibitor. The 4-chloro substituent on the piperidine ring offers an additional site for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
For instance, a hypothetical synthetic route could involve the reaction of this compound with an amino-functionalized heterocyclic core, a common precursor in kinase inhibitor synthesis. This would generate a stable urea linkage, a functional group present in several known mTOR inhibitors.
Table 1: Key Moieties in mTOR Inhibitors and Potential Synthetic Precursors
| Moiety/Precursor | Role in mTOR Inhibitor Synthesis |
| Piperidine Ring | Common scaffold, influences solubility and cell permeability. |
| Carbonyl Chloride | Reactive group for forming stable amide/urea/carbamate linkages. |
| Amino-functionalized Heterocycles | Core structures that interact with the kinase active site. |
Role in Agrochemical and Material Science Intermediate Synthesis (e.g., anion exchange membranes)
The application of piperidine derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. In agrochemical research, the piperidine scaffold can be found in various pesticides and herbicides, where it contributes to the molecule's biological activity and stability. The reactive nature of this compound makes it a candidate for the synthesis of novel agrochemical intermediates, enabling the introduction of the 4-chloropiperidine unit into larger, more complex molecules.
In material science, there is a growing interest in the development of high-performance anion exchange membranes (AEMs) for applications in fuel cells and water electrolyzers. These membranes typically consist of a polymer backbone functionalized with cationic groups that facilitate the transport of anions. Piperidinium (B107235) cations, derived from piperidine, are among the promising cationic groups due to their stability in alkaline environments.
The functionalization of a polymer backbone with piperidinium groups can be achieved through various chemical strategies. One potential approach could involve the grafting of a piperidine-containing molecule onto the polymer. This compound could theoretically be used to functionalize a polymer with pendant hydroxyl or amino groups. The carbonyl chloride would react to form a stable carbamate or urea linkage, respectively, thereby attaching the 4-chloropiperidine moiety to the polymer. Subsequent quaternization of the piperidine nitrogen would then generate the desired cationic sites for anion exchange. However, specific examples of this application for this compound are not readily found in the scientific literature.
Table 2: Components of Anion Exchange Membranes and Potential Synthetic Roles
| Component | Function | Potential Role of this compound |
| Polymer Backbone | Provides mechanical stability to the membrane. | Could be functionalized with the piperidine moiety. |
| Cationic Groups | Facilitate anion transport. | The piperidine nitrogen could be quaternized to form the cationic site. |
| Linker | Connects the cationic group to the polymer backbone. | The carbonyl group would act as a stable linker. |
Mechanistic Insights and Computational Approaches in 4 Chloropiperidine 1 Carbonyl Chloride Chemistry
Elucidation of Reaction Mechanisms for Key Transformations
The reactions of 4-Chloropiperidine-1-carbonyl chloride are dominated by its two electrophilic centers. The elucidation of its reaction mechanisms relies on fundamental principles of organic chemistry, drawing parallels from studies on related N-acylpiperidines and 4-halopiperidines.
Nucleophilic Acyl Substitution at the Carbonyl Group: The carbonyl chloride moiety is highly reactive towards a wide range of nucleophiles (e.g., alcohols, amines, thiols). The reaction proceeds via a classic nucleophilic acyl substitution mechanism. This process typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl double bond and resulting in the formation of corresponding ureas, carbamates, or thiocarbamates. The high reactivity is driven by the excellent leaving group ability of the chloride ion.
Nucleophilic Substitution at the C-4 Position: The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. The mechanism of this transformation can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile.
SN2 Pathway: A direct displacement by a strong nucleophile would proceed via an SN2 mechanism. This pathway is influenced by the stereochemistry of the piperidine (B6355638) ring, with the nucleophile's trajectory of attack being a key factor.
SN1 Pathway and Neighboring Group Participation: An SN1-type mechanism could be facilitated by the formation of a bicyclic aziridinium (B1262131) ion intermediate, especially under conditions that favor ionization of the C-Cl bond. In this mechanism, the nitrogen atom's lone pair can act as an internal nucleophile, displacing the chloride and forming a strained, highly reactive aziridinium cation. The subsequent attack of an external nucleophile can occur at either the C-4 carbon or one of the carbons adjacent to the nitrogen, leading to the formation of piperidine or rearranged pyrrolidine (B122466) derivatives. This type of neighboring group participation is a known mechanistic pathway for related 3- and 4-halopiperidines.
A provisional mechanism for the formation of 4-chloropiperidine (B1584346) derivatives through aza-Prins type cyclization involves the generation of a piperidine carbonium ion. rasayanjournal.co.in The subsequent attack by a chloride ion, readily available from a Lewis acid catalyst like NbCl5, leads to the formation of the 4-chloro substituted ring. rasayanjournal.co.in This highlights the accessibility of the C-4 position to nucleophilic attack via a carbocationic intermediate. rasayanjournal.co.in
Stereochemical Control and Diastereoselectivity in Synthetic Pathways
The stereochemical outcome of reactions involving the 4-chloropiperidine ring is of significant importance, as the spatial arrangement of substituents can profoundly affect the biological activity of the final molecule. Control of diastereoselectivity in synthetic pathways is governed by the conformational preferences of the piperidine ring and the mode of nucleophilic attack.
The piperidine ring typically adopts a chair conformation to minimize steric strain. The chlorine atom at the C-4 position can exist in either an axial or equatorial orientation. The N-carbonyl chloride group, being sterically demanding, will influence the conformational equilibrium of the ring. Nucleophilic attack at the C-4 position is subject to stereoelectronic effects.
Axial Attack: Attack of a nucleophile on the C-4 carbon from the axial face is often favored as it can proceed through a lower energy chair-like transition state.
Equatorial Attack: Equatorial attack can lead to a higher energy transition state involving a twist-boat conformation.
The diastereoselectivity of these substitutions is therefore a product of the interplay between the conformational preference of the starting material and the relative energies of the possible transition states. For instance, in the synthesis of related polysubstituted piperidines via radical (4+2) cycloaddition reactions, high yields and diastereoselectivity have been achieved, demonstrating that careful selection of reaction methodology can provide excellent stereochemical control. nbinno.com Similarly, stereoselective Mannich reactions have been employed to create the core of piperidine alkaloids, where the stereochemical outcome is rationalized by analyzing the reaction mechanism. researchgate.net In the synthesis of trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate, a related N-protected 4-chloropiperidine, the trans stereochemistry is selectively obtained, indicating that high diastereoselectivity is achievable in these systems. rasayanjournal.co.in
The following table summarizes factors influencing diastereoselectivity in nucleophilic substitution at the C-4 position of N-acyl-4-chloropiperidines.
| Factor | Influence on Diastereoselectivity | Mechanistic Implication |
| Nucleophile Size | Bulky nucleophiles may favor equatorial attack to avoid steric hindrance. | Can alter the preferred product from thermodynamic to kinetic control. |
| Solvent Polarity | Polar solvents may stabilize charged intermediates, potentially favoring SN1 pathways. | SN1 pathways through planar carbocations can lead to mixtures of diastereomers. |
| N-Acyl Group | The size and electronics of the N-substituent influence the ring's conformational bias. | A bulky group can lock the ring, leading to higher selectivity. |
| Temperature | Lower temperatures often favor the kinetically controlled product, enhancing selectivity. | Favors the transition state with the lowest activation energy. |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the structure, reactivity, and dynamics of molecules like this compound at an atomic level. These methods complement experimental findings and offer predictive insights that can guide synthetic efforts.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net For this compound, DFT calculations can predict a variety of properties to understand its reactivity and selectivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would highlight the strong electrophilic character of the carbonyl carbon and the C-4 carbon, confirming them as the primary sites for nucleophilic attack.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity. The LUMO is typically localized on the most electrophilic parts of a molecule. DFT calculations would likely show the LUMO of this compound to have significant contributions from the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov
The table below shows typical reactivity descriptors that can be calculated using DFT and their significance.
| Descriptor | Symbol | Significance for Reactivity Prediction |
| HOMO Energy | EHOMO | Related to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |
| LUMO Energy | ELUMO | Related to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; a smaller gap generally implies higher reactivity. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. Softer molecules (lower η) are more reactive. researchgate.net |
| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons; a higher value indicates a stronger electrophile. researchgate.net |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can provide crucial information about its conformational landscape and interactions with its environment.
Conformational Analysis: The piperidine ring can interconvert between different chair and boat conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is critical for understanding stereoselectivity, as the dominant conformation in solution will dictate the accessibility of the C-4 position for nucleophilic attack (i.e., the preference for the chlorine atom to be in an axial or equatorial position).
Solvent Effects: MD simulations explicitly model solvent molecules, allowing for the study of how solvation influences conformational equilibria and reaction pathways. The interactions between the solute and solvent, such as hydrogen bonding, can stabilize certain conformations or transition states.
Binding Interactions: In the context of drug design, MD simulations are used to model the binding of a ligand to a biological target. researchgate.net If this compound were used as a scaffold for a bioactive molecule, MD simulations could be employed to study its binding mode within a receptor's active site, analyzing the stability of the complex and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov
Quantum chemical methods, particularly DFT, are invaluable for mapping out the entire energy profile of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products.
By locating the transition state (a first-order saddle point on the potential energy surface) for a given reaction step, the activation energy (Ea) can be determined. This provides a quantitative measure of the reaction's kinetic feasibility. For this compound, these methods can be used to:
Compare the activation energies for SN2 substitution at the C-4 position versus the formation of an aziridinium ion intermediate, thereby predicting which mechanistic pathway is more likely under specific conditions.
Analyze the geometries of transition states to understand the origins of stereoselectivity. For example, by comparing the energies of transition states leading to different diastereomeric products, one can predict which product will be favored kinetically.
Through these computational approaches, a comprehensive, atomistic understanding of the chemical behavior of this compound can be developed, providing a powerful complement to experimental investigation.
Future Directions and Emerging Research Avenues for 4 Chloropiperidine 1 Carbonyl Chloride
Development of More Efficient, Sustainable, and Green Synthetic Routes
The industrial and academic push for environmentally benign chemical processes is a major driver for innovation. Future research on 4-Chloropiperidine-1-carbonyl chloride will likely prioritize the development of synthetic routes that adhere to the principles of green chemistry.
Current production methods often rely on reagents like phosgene (B1210022) or its derivatives (diphosgene, triphosgene), which present significant handling and toxicity concerns. google.com A key research direction will be the exploration of safer carbonyl sources. For instance, catalytic carbonylation reactions using carbon monoxide (CO) or CO₂ as a C1 source could provide a more sustainable alternative. Another approach involves the use of milder, less hazardous activating agents for a corresponding carboxylic acid precursor.
Furthermore, the principles of atom economy and waste reduction will be central. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable. nih.gov Research could focus on developing a one-pot procedure starting from readily available precursors, potentially integrating catalyst systems that are recoverable and reusable. The use of aqueous media or biodegradable solvents instead of traditional chlorinated solvents like methylene (B1212753) chloride would also represent a significant advancement in greening the synthesis process. nih.govrsc.org
| Green Chemistry Principle | Potential Application to this compound Synthesis | Anticipated Benefits |
| Safer Reagents | Replacing phosgene with catalytic CO/CO₂ or less hazardous activating agents. | Reduced toxicity and handling risks. |
| Atom Economy | Development of one-pot or tandem reactions from basic precursors. | Higher efficiency, less waste generation. nih.gov |
| Benign Solvents | Utilization of water, supercritical fluids, or biodegradable solvents. | Reduced environmental impact and solvent-related waste. nih.gov |
| Catalysis | Employing recyclable heterogeneous or organocatalysts. | Simplified purification, reduced catalyst waste, lower costs. |
Exploration of Novel Catalytic Transformations and Methodologies
Modern catalysis offers a powerful toolkit for chemical synthesis, and its application to the chemistry of this compound is a fertile area for research. The compound's two reactive sites—the acyl chloride and the C-Cl bond—provide dual handles for catalytic functionalization.
Future work could explore transition-metal-catalyzed cross-coupling reactions at the C4 position. While the chloro group is less reactive than bromo or iodo substituents, advancements in catalyst design (e.g., using palladium, nickel, or copper with specialized ligands) could enable efficient Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This would open a direct pathway to a vast array of 4-substituted piperidine (B6355638) derivatives.
Photoredox catalysis is another emerging frontier. nih.govmdpi.com This methodology could potentially be used to generate a radical at the C4 position for subsequent C-C or C-heteroatom bond formation under mild conditions. Furthermore, developing novel catalytic methods for the activation of the carbonyl chloride group beyond standard nucleophilic acyl substitution could lead to new reaction pathways. For example, catalytic decarbonylative coupling could transform the acyl chloride into other functional groups, expanding its synthetic utility.
Expansion of Synthetic Applications to Underexplored Molecular Classes
While this compound is a known intermediate, its application as a scaffold for building complex and underexplored molecular architectures remains an exciting prospect. The piperidine ring is a privileged structure in medicinal chemistry, and future research can leverage this compound to access novel chemical space. researchgate.netajchem-a.com
One promising direction is the synthesis of macrocycles. The bifunctional nature of the molecule allows it to act as a linchpin in ring-closing reactions. For example, reacting the carbonyl chloride with one end of a long-chain diamine and subsequently using the C4-chloro position for an intramolecular cyclization could yield novel macrocyclic structures containing the piperidine core.
Another area is the construction of spirocyclic systems. researchgate.net The C4 position could be functionalized to create a tether which then participates in a spirocyclization reaction. Such complex, three-dimensional structures are of high interest in drug discovery for their ability to present functionalities in precise spatial orientations. The development of tandem reactions, where initial reaction at the carbonyl chloride triggers a subsequent cyclization involving the chloro-substituent, would be a particularly elegant strategy for accessing complex polycyclic systems. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. nih.gov The synthesis of this compound, especially if it involves hazardous reagents or intermediates, is an ideal candidate for flow chemistry. beilstein-journals.org A continuous flow process would allow for the on-demand generation of the compound, minimizing the need to store large quantities. organic-chemistry.org
Future research will likely focus on developing robust, end-to-end flow syntheses. unimi.it Moreover, integrating this flow synthesis with subsequent reaction steps on an automated platform could revolutionize the discovery of new piperidine-based compounds. researchgate.net An automated system could systematically react flow-generated this compound with a library of nucleophiles (amines, alcohols, thiols) at the carbonyl group, followed by a second library of reagents for functionalizing the C4 position. This high-throughput approach would rapidly generate large numbers of diverse molecules for biological screening, accelerating the drug discovery process.
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Safety | Handling of bulk, potentially hazardous materials. | On-demand generation, smaller reaction volumes, better heat transfer. nih.gov |
| Scalability | Often requires re-optimization for different scales. | Achieved by "numbering-up" or "sizing-up" reactors. nih.gov |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise, real-time control over all reaction parameters. unimi.it |
| Throughput | Sequential, labor-intensive synthesis of derivatives. | High-throughput library synthesis via automated sequences. researchgate.net |
Advancements in Asymmetric Synthesis Utilizing the Compound's Reactivity
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a standard requirement in the pharmaceutical industry. While this compound is achiral, it can be a key reagent in the synthesis of chiral molecules.
Future research will likely focus on two main strategies. The first involves diastereoselective reactions where the piperidine ring is constructed or functionalized in a way that is influenced by existing stereocenters in the reaction partner.
The second, and more innovative, approach is the development of enantioselective catalytic methods. This could involve:
Kinetic Resolution: Reacting racemic mixtures of chiral nucleophiles (e.g., alcohols or amines) with this compound in the presence of a chiral catalyst, leading to the selective acylation of one enantiomer.
Desymmetrization: Using a chiral catalyst to selectively functionalize prochiral molecules with the 4-chloropiperidine-1-carbonyl moiety.
Asymmetric C-H Functionalization: Developing chiral catalysts that can direct stereoselective functionalization of the piperidine ring itself, for instance, at the C2 or C3 positions, after the carbonyl chloride has been transformed.
Asymmetric Substitution: Creating catalytic systems that enable the enantioselective substitution of the chlorine atom at the C4 position, thereby creating a chiral center on the piperidine ring.
These asymmetric transformations would provide direct access to valuable, enantiopure building blocks for the synthesis of complex, biologically active molecules. nih.govwhiterose.ac.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloropiperidine-1-carbonyl chloride, and what reaction conditions are optimal?
- Methodology : Synthesis typically involves reacting piperidine derivatives with chlorinating agents (e.g., phosgene or thionyl chloride) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane are used, with temperatures maintained between 0–25°C to control exothermic reactions. Post-synthesis purification via crystallization or column chromatography is critical to achieve >95% purity .
- Key Data : For structurally similar compounds (e.g., [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride), molecular formulas such as C11H20Cl2N2O and boiling points of 344.5°C at 760 mmHg are reported, indicating thermal stability during synthesis .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Hazard Note : Toxicological data may be incomplete; assume acute toxicity and avoid inhalation or ingestion. Contaminated clothing must be removed and laundered before reuse .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and carbonyl chloride functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 267.20 g/mol for analogs) .
- IR Spectroscopy : Peaks near 1750–1800 cm⁻¹ indicate C=O stretching of the carbonyl chloride group .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized during synthesis?
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., AlCl₃) to accelerate chlorination.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity.
- Temperature Control : Gradual reagent addition at 0°C minimizes side reactions .
- Data-Driven Validation : For industrial-scale analogs, yields >80% are achieved via crystallization-based purification, emphasizing solvent selection (e.g., methanol for recrystallization) .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Approaches :
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride) to identify critical functional groups influencing activity .
- Assay Standardization : Control variables like pH, temperature, and cell lines in bioactivity studies. For example, inconsistent acetylcholine modulation data may arise from variations in receptor subtypes used .
- Case Study : Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride showed variable IC₅₀ values across studies due to differences in protein binding assays .
Q. How does modifying substituents on the piperidine ring influence the reactivity and stability of this compound?
- Experimental Design :
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position increases electrophilicity of the carbonyl chloride, enhancing reactivity in nucleophilic acyl substitutions.
- Steric Effects : Bulky substituents (e.g., isopropyl groups) reduce hydrolysis rates, improving shelf stability .
- Stability Data : LogP values (e.g., 2.97 for related compounds) correlate with lipid solubility, affecting bioavailability and degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
